molecular formula C11H19ClN4O4S B1196136 Carmethizole hydrochloride CAS No. 123298-15-7

Carmethizole hydrochloride

货号: B1196136
CAS 编号: 123298-15-7
分子量: 338.81 g/mol
InChI 键: ZUIGQZNTMIGKHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carmethizole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H19ClN4O4S and its molecular weight is 338.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the recommended storage conditions for Chlormethiazole hydrochloride to ensure chemical stability?

Chlormethiazole hydrochloride should be stored in tightly sealed containers under ambient laboratory conditions to prevent contamination or moisture absorption. Storage areas must avoid exposure to strong oxidizing agents, as incompatibility may lead to hazardous decomposition (e.g., release of carbon oxides, hydrogen chloride) . Regular monitoring of storage environments is advised, with stability tests conducted every 6–12 months using techniques like HPLC to verify purity.

Q. Basic: What safety protocols are critical when handling Chlormethiazole hydrochloride in laboratory settings?

Researchers must wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Dedusting procedures should be implemented to minimize airborne particles. In case of accidental release, neutralize spills with compatible agents (e.g., sodium bicarbonate for acidic residues) and dispose of contaminated materials as hazardous waste . Emergency protocols require immediate isolation of affected areas and consultation with safety data sheets (SDS) for specific decontamination steps.

Q. Advanced: How can factorial design optimize the formulation of Chlormethiazole hydrochloride for enhanced dissolution rates?

A 2³ factorial design can evaluate variables such as excipient ratios (e.g., disintegrants, binders), pH modifiers, and particle size. For example:

VariableLow Level (-1)High Level (+1)
Disintegrant (%)25
Particle Size (µm)50150
pH4.57.0

Response surfaces can model dissolution kinetics (e.g., using USP Apparatus II at 50 rpm). Statistical tools like ANOVA identify significant factors, while in vitro release profiles (e.g., Higuchi or Korsmeyer-Peppas models) validate formulation performance .

Q. Advanced: How should researchers address contradictions in pharmacokinetic (PK) data for Chlormethiazole hydrochloride across studies?

Contradictions in PK parameters (e.g., bioavailability, half-life) may arise from methodological differences in in vivo studies. To resolve discrepancies:

Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosage form (tablet vs. solution), species (rat vs. human), and analytical methods (LC-MS vs. ELISA).

Sensitivity Testing : Replicate experiments under standardized conditions (e.g., fixed dose, fasting state) using crossover designs.

Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences .

Q. Basic: What analytical techniques are suitable for characterizing the purity of Chlormethiazole hydrochloride?

  • HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile:water 70:30, 0.1% TFA) to quantify impurities.
  • Karl Fischer Titration : Determine water content (<1% w/w).
  • XRD : Confirm crystalline structure and polymorphic stability.
  • TGA/DSC : Assess thermal decomposition profiles (e.g., onset temperature >200°C) .

Q. Advanced: How to design in vitro and in vivo studies to evaluate the therapeutic efficacy of Chlormethiazole hydrochloride?

  • In Vitro :
    • Cell-Based Assays : Use primary neurons or HEK293 cells transfected with GABA receptors to measure IC₅₀ values.
    • Permeability Studies : Employ Caco-2 monolayers with Papp values ≥1 × 10⁻⁶ cm/s indicating adequate absorption.
  • In Vivo :
    • Rodent Models : Induce seizure activity (e.g., pentylenetetrazole) and administer Chlormethiazole hydrochloride at 10–50 mg/kg. Monitor EEG changes and behavioral endpoints.
    • Toxicokinetics : Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS analysis .

Q. Basic: What are the critical parameters for ensuring Chlormethiazole hydrochloride stability in aqueous solutions?

Stability is pH-dependent; maintain solutions at pH 4.0–6.0 to minimize hydrolysis. Use buffer systems (e.g., citrate-phosphate) and conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Degradation products (e.g., chlorinated byproducts) should be quantified via mass spectrometry .

属性

CAS 编号

123298-15-7

分子式

C11H19ClN4O4S

分子量

338.81 g/mol

IUPAC 名称

[1-methyl-5-(methylcarbamoyloxymethyl)-2-methylsulfanylimidazol-4-yl]methyl N-methylcarbamate;hydrochloride

InChI

InChI=1S/C11H18N4O4S.ClH/c1-12-10(16)18-5-7-8(6-19-11(17)13-2)15(3)9(14-7)20-4;/h5-6H2,1-4H3,(H,12,16)(H,13,17);1H

InChI 键

ZUIGQZNTMIGKHP-UHFFFAOYSA-N

SMILES

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC.Cl

规范 SMILES

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC.Cl

Key on ui other cas no.

123298-15-7

同义词

1-methyl-2-(methylthio)-4,5-bis(hydroxymethyl)imidazole-bis(N-methylcarbamate)
carmethizole

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。